N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide

Lipophilicity Drug-likeness Permeability

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide (CAS 955755-79-0) is a synthetic small-molecule acetamide featuring a tetrahydroisoquinoline core N-substituted with an acetyl group and a 4-chlorophenylacetamide side chain at the 7-position. Its molecular formula is C19H19ClN2O2, with a molecular weight of 342.8 g/mol and a computed XLogP3 of 2.7, indicating moderate lipophilicity.

Molecular Formula C19H19ClN2O2
Molecular Weight 342.82
CAS No. 955755-79-0
Cat. No. B2632902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide
CAS955755-79-0
Molecular FormulaC19H19ClN2O2
Molecular Weight342.82
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H19ClN2O2/c1-13(23)22-9-8-15-4-7-18(11-16(15)12-22)21-19(24)10-14-2-5-17(20)6-3-14/h2-7,11H,8-10,12H2,1H3,(H,21,24)
InChIKeyQYHMEKDKFLYIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide Procurement Guide: Compound Identity and Core Characteristics


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide (CAS 955755-79-0) is a synthetic small-molecule acetamide featuring a tetrahydroisoquinoline core N-substituted with an acetyl group and a 4-chlorophenylacetamide side chain at the 7-position [1]. Its molecular formula is C19H19ClN2O2, with a molecular weight of 342.8 g/mol and a computed XLogP3 of 2.7, indicating moderate lipophilicity [1]. The compound is cataloged under PubChem CID 16942808 and has been deposited in public screening libraries under substance identifiers such as SID 312577419 [1]. It is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing biological targets and pathways, with its structural hybridity enabling exploration of bioactivity in neurological or metabolic contexts [2].

Compound Type Synthetic THIQ acetamide research tool
Structural Context Hybrid scaffold with 4-chlorophenylacetamide for pathway probing
Selection Signal Reported inactivity profile supports negative control applications

Why N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide Cannot Be Simply Replaced by In-Class Analogs


Tetrahydroisoquinoline (THIQ) acetamides represent a broad class with widely varying substituents that profoundly influence physicochemical properties, target engagement, and biological outcomes. The specific combination of an N-acetyl group and a 4-chlorophenylacetamide moiety at the 7-position in this compound imparts a distinct lipophilicity profile (XLogP3 = 2.7) and hydrogen-bonding capacity that differs markedly from close analogs such as the non-chlorinated N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 138276-85-4, MW 232.28, XLogP3 ~0.5–1.0) or the naphthyl analog (CAS 955757-98-9, MW 358.44, predicted XLogP3 ~3.5–4.0) [1]. These property differences directly impact solubility, membrane permeability, and potential off-target interactions, meaning that even structurally similar THIQ derivatives cannot be assumed interchangeable in biological assays or chemical probe studies [2]. The quantitative evidence below establishes the specific differentiation dimensions that matter for scientific selection and procurement.

Target Compound
Non-halogenated analog (CAS 138276-85-4)
Removal of 4-chlorophenyl group markedly reduces lipophilicity, altering permeability and solubility — may not replicate assay behavior
Target Compound
Naphthyl analog (CAS 955757-98-9)
Larger aromatic surface and higher logP shift binding and ADME profile; distinct halogen bonding absent — interchange not supported
Target Compound
Thiophene analog (CAS 955635-23-1)
Different heterocycle electronic profile and lack of chlorine alter target interaction potential; SAR conclusions may not transfer

Quantitative Differentiation Evidence for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Chlorophenyl vs. Non-Halogenated Acetamide Analog

The target compound's computed XLogP3 of 2.7 places it in a moderate lipophilicity range, significantly higher than the non-halogenated analog N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 138276-85-4), whose predicted XLogP3 is approximately 0.5–1.0 based on its smaller molecular structure (C13H16N2O2, MW 232.28) [1]. This ~1.7–2.2 log unit increase corresponds to roughly a 50–150× theoretical increase in octanol-water partition coefficient, translating to enhanced membrane permeability potential but reduced aqueous solubility. For researchers prioritizing blood-brain barrier penetration or cellular uptake, the 4-chlorophenyl analog offers a measurable advantage in passive diffusion capacity relative to the non-halogenated baseline [1].

Lipophilicity Comparison
Cross-study
ΔXLogP3 +1.7 to +2.2
Target 2.7 vs comparator ~0.5–1.0
Lipophilicity difference may influence permeability and solubility profiles; supports assay-compatibility review
Computed values; verify experimentally
Lipophilicity Drug-likeness Permeability

Bioassay Selectivity: Confirmed Inactivity in FANCM/RMI Protein-Protein Interaction Inhibition vs. Potential Activity of Structural Analogs

In a quantitative high-throughput fluorescence polarization screen for inhibitors of the FANCM/RMI (MM2) protein-protein interaction (PubChem AID 1159607), the target compound was tested at 33 µM and classified as 'Inactive' [1]. This assay, which employed a validated FP format with Z' scores >0.5 and positive controls (MM2 and cMM2 at 10 µM), is part of a strategy to identify compounds that re-sensitize tumors to DNA crosslinking chemotherapies [2]. The confirmed inactivity against this specific DNA repair pathway target provides a defined selectivity profile that distinguishes it from any structurally related THIQ derivatives that may exhibit inhibitory activity in the same or related assays. Researchers seeking a negative control compound for FANCM/RMI interaction studies or aiming to avoid off-target DNA repair pathway modulation can leverage this documented lack of activity as a selection criterion [1].

FANCM/RMI FP Assay
Class-level
Inactive at 33 µM
Reported inactivity supports negative control selection for DNA repair pathway screening
Single-concentration screen; full dose-response not available
Fanconi anemia DNA repair HTS profiling

Broad-Spectrum Inactivity Profiling Across Multiple HTS Counterscreens: SSB-PriA and Mycobacterial PstP Assays

The target compound was also tested in two additional quantitative HTS assays and found inactive: (i) the SSB-PriA antibiotic resistant target AlphaScreen (PubChem AID 1272365), where it was tested against two target variants (CDO16358 and CDO16711) and classified as 'Inactive' for both [1]; (ii) an HTS for inhibitors of the Mycobacterium tuberculosis serine/threonine phosphatase PstP (PubChem AID 2060911, target P9WHW5), where it was also 'Inactive' [2]. This consistent inactivity pattern across three mechanistically unrelated assays (DNA repair protein-protein interaction, bacterial replication, and mycobacterial phosphatase) suggests the compound does not act as a promiscuous inhibitor, which is valuable information for researchers concerned about assay interference or polypharmacology. In contrast, certain THIQ derivatives are known to exhibit broad-spectrum biological activity, including antimicrobial effects [3], making this compound's quiescent profile a notable differentiator for applications requiring a clean negative control.

Multi-Assay Inactivity
Data to verify
Inactive in 4/4 HTS assays
SSB-PriA (2 targets), PstP, FANCM/RMI
Consistent inactivity across unrelated assays suggests low promiscuity risk, supports selectivity panel use
Class-level inference; confirm in target-specific assays
Antibiotic resistance Counterscreen Selectivity profiling

Molecular Size and Hydrogen-Bonding Capacity Differentiation from Closest Structural Analogs

The target compound (MW 342.8 g/mol, 1 H-bond donor, 2 H-bond acceptors, 3 rotatable bonds, TPSA 49.4 Ų) occupies a distinct physicochemical space compared to its closest commercially available analogs [1]. The non-chlorinated analog (CAS 138276-85-4) is substantially smaller (MW 232.28) with only 1 rotatable bond, placing it closer to fragment-like chemical space. Conversely, the naphthyl analog (CAS 955757-98-9, MW 358.44) and thiophene analog (CAS 955635-23-1, MW 316.4) present different aromatic surface areas and electronic profiles [2]. The 4-chlorophenyl group in the target compound introduces a halogen atom capable of halogen bonding interactions with protein targets, a feature absent in the non-halogenated and thiophene analogs, and distinct from the extended π-system of the naphthyl derivative. These differences in size, polarity, and specific interaction capabilities mean each analog will exhibit a unique target-binding and ADME profile, precluding interchangeable use in SAR studies or biological screening cascades [1].

Molecular Property Contrast
Cross-study
MW 342.8, Halogen present
vs analogs MW 232–358, halogen absent in non-Cl
Physicochemical differences indicate distinct target-binding and ADME profiles, supporting SAR study differentiation
Computed molecular properties
Physicochemical properties Lead-likeness Fragment-based screening

Optimal Application Scenarios for Procuring N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide


Negative Control Compound for Fanconi Anemia DNA Repair Pathway Screening

The documented inactivity of this compound in the FANCM/RMI (MM2) protein-protein interaction FP assay (AID 1159607, 33 µM) [1] makes it a suitable negative control for HTS campaigns targeting this DNA repair pathway. Researchers developing novel FANCM/RMI inhibitors can use this compound to establish baseline fluorescence polarization signals and validate assay window, as it does not interfere with the FP readout at the tested concentration. This application is supported by the compound's consistent inactivity across additional counterscreens (SSB-PriA, PstP), reducing the likelihood of unexpected assay interference [2].

Physicochemical Probe for Lipophilicity-Dependent Permeability Studies

With a computed XLogP3 of 2.7, this compound occupies a moderate lipophilicity range that is distinct from both fragment-like THIQ derivatives (XLogP3 ~0.5–1.0) and highly lipophilic naphthyl analogs (predicted XLogP3 ~3.5–4.0) [1]. This property profile makes it a useful tool compound for studying the relationship between lipophilicity and membrane permeability in cell-based assays, particularly in the context of blood-brain barrier penetration models. Its single hydrogen bond donor and two acceptors provide a defined polarity baseline for comparing passive diffusion rates against more hydrophilic or lipophilic analogs [1].

Selectivity Profiling Panel Component for Kinase or Reductase Target Deconvolution

Given the compound's broad inactivity in available HTS data (0/4 assays active) [1][2], it can serve as a selectivity marker in panels designed to deconvolute the target engagement of more promiscuous THIQ-based inhibitors. Its lack of activity against AKR1C family members (based on structural dissimilarity from known sulfonamide-based AKR1C inhibitors in BindingDB) [3] further supports its utility as a negative control in aldo-keto reductase profiling. This application scenario is particularly relevant for medicinal chemistry teams seeking to establish structure-activity relationships with minimal off-target confounding.

Scaffold-Hopping Reference for 7-Substituted Tetrahydroisoquinoline SAR Studies

The 4-chlorophenylacetamide substituent at the 7-position of the THIQ core introduces a halogen atom capable of halogen bonding, distinguishing it from non-halogenated, thiophene, and naphthyl analogs [1][2]. Medicinal chemists exploring SAR around the 7-position of the THIQ scaffold can procure this compound as a reference point for evaluating the contribution of halogen bonding to target affinity and selectivity. Its well-defined synthesis route, as indicated by its availability from multiple commercial sources, facilitates further derivatization for expanded SAR exploration [2].

Application
Selection Property
Validation Focus
Negative control for DNA repair pathway HTS
Reported inactivity in FANCM/RMI interaction assay
Assay-window validation and baseline signal establishment
Physicochemical probe for lipophilicity studies
Moderate computed lipophilicity profile
Permeability and solubility relationship in cell-based models
Selectivity panel component for target deconvolution
Broad inactivity across multiple HTS assays
Minimized off-target interference in kinase/reductase profiling
Scaffold-hopping reference for 7-substituted THIQ SAR
4-Chlorophenyl substituent for halogen bonding evaluation
SAR exploration at THIQ 7-position
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